2-(3,4-Dibromophenyl)acetonitrile
Overview
Description
2-(3,4-Dibromophenyl)acetonitrile is an organic compound with the molecular formula C8H5Br2N. It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dibromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the 3 and 4 positions of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding amine or other reduced forms.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dibromobenzoic acid.
Reduction: Formation of 2-(3,4-dibromophenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(3,4-Dibromophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dibromophenyl)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- 2-Bromophenylacetonitrile
- 3,4-Dibromobenzonitrile
- 2-(4-Bromophenyl)acetonitrile
Comparison: 2-(3,4-Dibromophenyl)acetonitrile is unique due to the presence of two bromine atoms at the 3 and 4 positions, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to similar compounds with different bromination patterns, it may exhibit distinct chemical and physical properties, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-(3,4-dibromophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIBJVLPBIGDSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306681 | |
Record name | 3,4-Dibromobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249647-27-6 | |
Record name | 3,4-Dibromobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249647-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dibromobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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